4'-O-methylxanthohumol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123316-63-2 |
|---|---|
Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-1-[2-hydroxy-4,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24O5/c1-14(2)5-11-17-19(26-3)13-20(27-4)21(22(17)25)18(24)12-8-15-6-9-16(23)10-7-15/h5-10,12-13,23,25H,11H2,1-4H3/b12-8+ |
InChI Key |
UVBDKJHYMQEAQV-XYOKQWHBSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C |
melting_point |
152-153°C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Isolation Research
Extraction Methodologies from Plant Matrices
The extraction of 4'-O-methylxanthohumol from hop plant material is intrinsically linked to the extraction of the broader class of prenylflavonoids, of which xanthohumol (B1683332) is the most abundant.
Conventional solid-liquid extraction using various organic solvents is a common primary step for isolating prenylflavonoids from hops. The choice of solvent is critical, as its polarity influences the efficiency and selectivity of the extraction. nih.gov
Commonly employed solvents include:
Alcohols (Methanol, Ethanol): Methanol and ethanol (B145695) are effective solvents for extracting prenylated flavonoids. nih.govgoogle.com Sonication in these solvents can yield high recovery rates for these compounds. nih.gov Aqueous ethanol solutions are also frequently used. nih.govgoogle.com
Acetone: Acetone is another solvent used for the extraction of these compounds from hop materials. nih.govresearchgate.net
Chlorinated Solvents (Dichloromethane, Chloroform): These less polar solvents have also been utilized in extraction protocols for hop flavonoids. mdpi.comlignicoat.eu
Ethyl Acetate (B1210297): This solvent is used both for direct extraction and in liquid-liquid partitioning steps to purify extracts. nih.govlignicoat.eu
Often, a multi-step process is employed where hops are first extracted with a non-polar solvent or supercritical CO2 to remove bitter acids, and the remaining material ("spent hops") is then extracted with a more polar solvent like ethanol to recover the polyphenols, including this compound. bioactivetech.plmdpi.com
To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been applied to the extraction of hop flavonoids.
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing the diffusion of target compounds into the solvent. nih.govmdpi.com UAE has been effectively used to prepare extracts rich in xanthohumol and related compounds from spent hops. nih.govmdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and accelerating the extraction process. ncsu.eduyoutube.comsciopen.com This method offers benefits such as reduced extraction time and solvent volume. ncsu.edunih.gov While not specifically detailed for this compound, its application for phenolic compounds in other plant matrices suggests its potential for hop flavonoids. nih.gov
Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (CO2), is a widely used industrial method for hop extraction. nih.gov Supercritical CO2 is highly effective for extracting non-polar compounds like hop bitter acids. nih.govmdpi.com To extract more polar flavonoids like xanthohumol and this compound, the polarity of the supercritical fluid must be increased. mdpi.com This is typically achieved by adding a polar co-solvent or "modifier," such as ethanol. researchgate.netnih.gov Optimized SFE conditions for flavonoids from spent hops have been identified as 50°C and 25 MPa with 80% ethanol as a co-solvent. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rates of analytes and decrease solvent viscosity, leading to more efficient extractions.
Table 2: Comparison of Advanced Extraction Techniques for Hop Flavonoids
| Technique | Principle | Advantages | Typical Solvents | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Faster extraction, enhanced diffusion | Methanol, Ethanol, Acetate | nih.govmdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and matrix, causing cell rupture | Rapid, reduced solvent use, higher yields | Polar solvents (e.g., Ethanol) | ncsu.edunih.gov |
| Supercritical Fluid Extraction (SFE) | Use of a fluid above its critical temperature and pressure | "Green" solvent (CO2), tunable selectivity | Supercritical CO2, often with Ethanol as co-solvent | mdpi.comnih.gov |
Isolation and Purification Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. Isolating and purifying this compound requires further chromatographic and separation steps.
A common strategy involves an initial fractionation of the crude extract. For instance, an ethanol extract can be fractionated with supercritical CO2 to separate the majority of bitter acids from the prenylflavonoids. researchgate.net
For further purification, various chromatographic techniques are employed:
Adsorption Chromatography: This method involves using solid adsorbents to selectively retain certain compounds. Polyvinylpolypyrrolidone (PVPP) has been shown to be effective for selectively adsorbing and enriching prenylflavonoids from hop extracts. mdpi.comresearchgate.net Other adsorbents like diatomaceous earth and silica (B1680970) gel have also been used. google.commdpi.com
Column Chromatography: Traditional column chromatography using stationary phases like silica gel is a standard laboratory method for separating flavonoids based on polarity differences.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can cause irreversible adsorption of target compounds. It has been successfully applied to the preparative isolation of xanthohumol from hop extracts with high purity and recovery, demonstrating its suitability for purifying related chalcones like this compound. researchgate.netnih.gov A common solvent system for this purpose is n-hexane-ethyl acetate-methanol-water. researchgate.netnih.gov
Recrystallization: After chromatographic purification, recrystallization can be used as a final step to obtain the compound in high purity. mdpi.comresearchgate.net
Chromatographic Separation Techniques (e.g., HPLC)
Chromatographic methods are fundamental to the isolation and purification of this compound from crude hop extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for this purpose due to its high resolution and sensitivity.
Detailed research into the prenylflavonoid composition of Humulus lupulus has utilized Reverse-Phase HPLC (RP-HPLC), which is well-suited for separating moderately polar compounds like this compound. In a typical application, a C18 column serves as the stationary phase, where the nonpolar carbon chains interact with the analyte. A polar mobile phase, often a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water, is used to elute the compounds. nih.govwisdomlib.org
One specific method for the analysis of prenylflavonoids, including this compound, from hop extracts employs liquid chromatography-tandem mass spectrometry (LC-MS). nih.gov The separation is achieved on a specialized C18 column with a gradient mobile phase, allowing for the distinct separation of various related compounds. The parameters for such a separation are critical for achieving baseline resolution of the target compound from a complex matrix.
| Parameter | Specification |
|---|---|
| Stationary Phase (Column) | Synergi Hydro-RP (250 x 4.6 mm) |
| Mobile Phase | Gradient of acetonitrile in 0.5% aqueous formic acid |
| Gradient Program | 40% to 100% acetonitrile over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Other chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC), have been successfully applied for the preparative isolation of the related compound xanthohumol from hops, yielding high purity and recovery. nih.govresearchgate.net This method partitions compounds between two immiscible liquid phases, avoiding the use of a solid support and the potential for irreversible adsorption of the sample.
Bioactivity-Guided Fractionation Methodologies
Bioactivity-guided fractionation is a strategic approach used to isolate bioactive compounds from natural sources. wisdomlib.orgnih.gov This methodology involves a stepwise separation of a crude extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then selected for further separation and purification until a pure, active compound is isolated. wisdomlib.org This process ensures that the chemical isolation efforts are focused on the constituents responsible for the biological effect of interest.
In the context of isolating this compound and other prenylflavonoids from hops, this process would typically begin with a crude extract of hop cones. This extract is then subjected to an initial fractionation step, often using solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol, and water).
The resulting fractions are then screened using relevant bioassays. Given the known biological properties of hop flavonoids, these assays could include:
Antioxidant assays: Such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (Ferric Reducing Antioxidant Power) assay, to identify fractions with high antioxidant capacity. mdpi.comnih.govmdpi.com
Anti-inflammatory assays: Measuring the inhibition of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines in cell-based models. nih.govmdpi.com
Cytotoxicity assays: Screening fractions for their ability to inhibit the growth of cancer cell lines. nih.govnih.gov
Once the most potent fraction is identified, it is subjected to further chromatographic separation, such as column chromatography over silica gel or Sephadex, followed by preparative HPLC. nih.gov At each stage of purification, the bioassay is repeated to track the activity, ensuring that the final isolated compound, such as this compound, is indeed responsible for the observed biological effect. One study successfully used a biochemometrics approach combined with bioassay-guided fractionation to identify xanthohumol as a potent inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) in hops. researchgate.net This same principle is applicable to the targeted isolation of other bioactive prenylflavonoids like this compound.
| Step | Procedure | Objective |
|---|---|---|
| 1. Extraction | Extraction of hop material with a suitable solvent (e.g., ethanol or methanol). | Obtain a crude extract containing a mixture of phytochemicals. |
| 2. Fractionation | Solvent-solvent partitioning of the crude extract (e.g., with ethyl acetate and water). | Separate compounds based on polarity into simpler fractions. |
| 3. Bioassay Screening | Test each fraction for a specific biological activity (e.g., antioxidant, anti-inflammatory). | Identify the most biologically active fraction(s). |
| 4. Chromatographic Purification | Subject the active fraction to column chromatography and/or preparative HPLC. | Isolate individual compounds from the active fraction. |
| 5. Structure Elucidation | Use spectroscopic methods (NMR, MS) to identify the structure of the pure, active compound. | Confirm the chemical identity of the isolated bioactive compound. |
Biosynthetic Pathways and Enzymatic Transformations
Precursor Identification and Elucidation of Intermediates
The biosynthetic journey to 4'-O-methylxanthohumol begins with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by a lupulin gland-specific type III polyketide synthase known as chalcone (B49325) synthase (CHS), specifically the CHS_H1 enzyme, to produce the foundational C15 scaffold, naringenin (B18129) chalcone (also known as chalconaringenin). proquest.coma-z.lumdpi.com
Following its synthesis, chalconaringenin undergoes two crucial modifications: prenylation and methylation. While the order can theoretically be reversed, the presence of desmethylxanthohumol (B55510) and the absence of 6′-O-methylchalconaringenin in hop cones suggest that prenylation occurs first. nih.gov This step involves the attachment of a dimethylallyl pyrophosphate group to the chalconaringenin backbone, yielding desmethylxanthohumol. mdpi.comnih.gov
This intermediate, desmethylxanthohumol, is then methylated to form xanthohumol (B1683332), the direct precursor to this compound. mdpi.comnih.gov The final step is the specific methylation of xanthohumol at the 4-position hydroxyl group, resulting in the formation of this compound. nih.govexpasy.org
The key intermediates in this pathway are summarized below:
| Intermediate Compound | Precursor | Product |
| Naringenin Chalcone | p-Coumaroyl-CoA + 3x Malonyl-CoA | Desmethylxanthohumol |
| Desmethylxanthohumol | Naringenin Chalcone | Xanthohumol |
| Xanthohumol | Desmethylxanthohumol | This compound |
Characterization of Key Enzymatic Steps
The conversion of precursors into this compound is governed by highly specific enzymes, particularly a class of enzymes known as O-methyltransferases (OMTs).
O-methylation is a critical enzymatic reaction in the biosynthesis of both xanthohumol and this compound. This process involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to a hydroxyl group on the chalcone structure. nih.govnih.gov There are two distinct O-methylation events in the pathway leading to this compound:
Formation of Xanthohumol: The methylation of desmethylxanthohumol at the 6'-hydroxyl position yields xanthohumol. researchgate.netnih.gov
Formation of this compound: The subsequent methylation of xanthohumol at the 4-hydroxyl group produces this compound. nih.govqmul.ac.uk
Research based on Expressed Sequence Tag (EST) analysis of hop glandular trichomes has identified several distinct S-adenosyl-L-methionine-dependent O-methyltransferases (OMTs). nih.govnih.gov Two of these, designated OMT1 and OMT2, play specific and separate roles in this biosynthetic pathway.
HlOMT1: This enzyme is responsible for the final step in xanthohumol biosynthesis. It specifically catalyzes the methylation of desmethylxanthohumol to form xanthohumol. nih.govresearchgate.netproquest.com It is the most highly expressed OMT in the lupulin glands. nih.gov
HlOMT2 (xanthohumol 4-O-methyltransferase): This enzyme, classified as EC 2.1.1.339, catalyzes the conversion of xanthohumol to this compound. expasy.orgqmul.ac.ukgenome.jp Mass spectrometry and proton nuclear magnetic resonance analysis have confirmed this specific activity. nih.govresearchgate.netnih.gov Unlike OMT1, OMT2 exhibits broad substrate specificity. While its key function in this context is the methylation of xanthohumol, it can also methylate other substrates in vitro, including resveratrol, desmethylxanthohumol, chalconaringenin, and isoliquiritigenin. expasy.orgqmul.ac.uk Despite its ability to act on desmethylxanthohumol, it does not produce xanthohumol. nih.govnih.gov
The enzymatic reaction catalyzed by OMT2 is as follows: S-adenosyl-L-methionine + xanthohumol <=> S-adenosyl-L-homocysteine + this compound qmul.ac.uk
| Enzyme | Gene Name | Substrate(s) | Product(s) | Specificity Notes |
| O-methyltransferase 1 | HlOMT1 | Desmethylxanthohumol | Xanthohumol | Performs the final reaction in xanthohumol biosynthesis. nih.govproquest.com |
| Xanthohumol 4-O-methyltransferase | HlOMT2 | Xanthohumol, Resveratrol, Desmethylxanthohumol, Naringenin chalcone, Isoliquiritigenin | This compound | Catalyzes the formation of this compound from xanthohumol. nih.govexpasy.orgqmul.ac.uk Exhibits broad substrate specificity. qmul.ac.uk |
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound is under tight genetic control, with the expression of key enzyme-encoding genes being localized to the specialized tissues where these compounds are made. The identification of the genes responsible for the O-methylation steps, HlOMT1 and HlOMT2, was achieved through the sequencing and analysis of ESTs from cDNA libraries derived from hop glandular trichomes. nih.govnih.gov
This genetic evidence confirms that the machinery for producing these compounds is concentrated in the lupulin glands. nih.gov Studies on gene expression have shown that the activity of genes like OMT1 varies with the developmental stage of the hop cone, with the highest expression observed during the mid-stage of development, which corresponds with active compound synthesis. mdpi.com While the specific genes for the OMTs have been identified, further research using techniques like cDNA-AFLP screening is underway to understand the broader network of genes and regulatory factors, such as MYB transcription factors, that control the entire prenylflavonoid pathway in hops. ishs.org
Synthetic Strategies and Chemical Derivatization
Total Synthesis Approaches of 4'-O-methylxanthohumol
The total synthesis of this compound, a prenylated chalcone (B49325) found in the hop plant (Humulus lupulus), has been achieved through various strategies. scispace.comresearchgate.netebi.ac.uk These synthetic routes are significant for providing access to this and other related biologically active natural products, allowing for further investigation of their therapeutic potential. A common approach involves the construction of the characteristic chalcone scaffold through key reactions that assemble the A and B rings with the α,β-unsaturated carbonyl system.
One efficient synthetic approach starts from 2,4,6-trihydroxyacetophenone. scispace.com The strategies employed in this synthesis prominently feature the introduction of a prenyl group onto an aryl ring, followed by base-catalyzed aldol (B89426) reactions to form the chalcone structure. scispace.com This method has also been applied to the synthesis of other related natural products like xanthohumol (B1683332) E and sericone. scispace.com
The synthesis of this compound and its analogs relies on a toolbox of key organic reactions. These methodologies are crucial for constructing the core chalcone structure and introducing the necessary functional groups.
Prenyl Group Insertion: The introduction of the prenyl (3,3-dimethylallyl) group onto the phloroglucinol (B13840) A ring is a critical step. One method to achieve this is through a para-Claisen rearrangement of a prenyl ether precursor. acs.org This precursor can be formed via a Mitsunobu reaction. acs.org Another approach involves the direct prenylation of a hydroxyacetophenone starting material using prenyl bromide in the presence of a base. utm.my
Aldol Reactions: The Claisen-Schmidt condensation, a type of base-catalyzed aldol reaction, is fundamental to forming the chalcone backbone. scispace.comutm.my This reaction involves the condensation of a substituted acetophenone (B1666503) (the A ring precursor) with a substituted benzaldehyde (B42025) (the B ring precursor). scispace.comutm.my For the synthesis of this compound, a prenylated and methoxylated acetophenone derivative is reacted with p-hydroxybenzaldehyde. scispace.com The use of a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol (B145695), facilitates this condensation. scispace.com
Benzopyran Formation: While not directly used for the linear structure of this compound, benzopyran formation is a key strategy for synthesizing related cyclic isomers like xanthohumol E and sericone. scispace.com This reaction can be catalyzed by ethylenediamine (B42938) diacetate and involves the reaction of a resorcinol (B1680541) with an α,β-unsaturated aldehyde, proceeding via a formal [3+3] cycloaddition. researchgate.net
A plausible reaction mechanism for the synthesis of chalcones often involves the use of a catalyst like thiamine (B1217682) hydrochloride (VB1) in an environmentally friendly approach. researchgate.net
The selection of appropriate starting materials and the optimization of reaction conditions are crucial for an efficient synthesis of this compound.
A common and effective starting material for the synthesis of this compound is 2,4,6-trihydroxyacetophenone . scispace.comresearchgate.net This compound provides the basic phloroglucinol structure of the A ring. For the B ring, a suitably protected p-hydroxybenzaldehyde derivative is often used. scispace.com
Reaction Optimizations: Optimization of reaction conditions is essential to maximize yields and minimize side products. For instance, in the Claisen-Schmidt condensation, the choice of base and solvent can significantly impact the reaction's efficiency. researchgate.net Studies have investigated various solvents, with ethanol often proving effective. researchgate.net The optimization of protecting group strategies is also critical. For example, in the synthesis of xanthohumol, the removal of methoxymethyl (MOM) protecting groups required carefully controlled acidic conditions to prevent the unwanted cyclization of the chalcone into a flavanone (B1672756). acs.org In some syntheses, the order of reactions, such as prenylation and condensation, is strategically planned to achieve the desired final product. scispace.com
Table 1: Key Starting Materials for this compound Synthesis
| Starting Material | Role in Synthesis | Reference |
|---|---|---|
| 2,4,6-Trihydroxyacetophenone | Precursor for the A ring | scispace.comresearchgate.net |
| Phloracetophenone | Precursor for the A ring | acs.org |
| p-Hydroxybenzaldehyde | Precursor for the B ring | scispace.com |
| Prenyl bromide | Source of the prenyl group | utm.my |
Preparation of this compound Derivatives
The synthesis of derivatives of this compound is a key area of research aimed at exploring structure-activity relationships (SAR) and identifying compounds with enhanced or novel biological activities. nih.gov
Modifying the structure of this compound allows researchers to probe how different functional groups and structural features influence its biological effects. nih.govnih.gov
Common modifications include:
Alterations to the Prenyl Group: The lipophilic prenyl group is often a target for modification. Changes to this group can affect the molecule's interaction with biological membranes and protein targets. researchgate.net
Modification of Hydroxyl and Methoxyl Groups: The hydroxyl and methoxyl groups on both the A and B rings are key sites for derivatization. Alkylation, acylation, or demethylation of these groups can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. mdpi.com For example, a series of O-alkyl derivatives of the related flavonoid naringenin (B18129) have been synthesized to investigate their biological activities. mdpi.com
Changes to the Chalcone Backbone: Modifications to the α,β-unsaturated ketone system, such as reduction or epoxidation, can significantly impact biological activity, as this moiety is often involved in Michael additions with biological nucleophiles. researchgate.net
These structural modifications are guided by the goal of developing novel compounds, for instance, as potential anticancer agents. nih.gov
A variety of chemical techniques are employed to create derivatives of this compound and other flavonoids. nih.govresearcher.life
Alkylation and Acylation: The hydroxyl groups are readily alkylated or acylated to produce ethers and esters, respectively. These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base. mdpi.com
Grignard Reactions and Metal-Catalyzed Cross-Coupling: These methods can be used to introduce new carbon-carbon bonds, allowing for the addition of various alkyl or aryl substituents.
Cyclization Reactions: As mentioned earlier, intramolecular reactions can be induced to form cyclic derivatives like flavanones or benzopyrans. scispace.comresearchgate.net For instance, treatment of a chalcone with a base can promote cyclization to the corresponding flavanone. researchgate.net
Click Chemistry: Modern chemical ligation techniques, such as click chemistry, can be used to attach a wide variety of molecular probes, such as fluorescent tags or biotin (B1667282) labels, to the flavonoid scaffold for use in biological studies. nih.gov
Radiolabeling: For in vivo imaging and pharmacokinetic studies, derivatives can be synthesized with a radiolabel, such as iodine-123. nih.gov This often involves the introduction of a prosthetic group, like a tributylstannyl moiety, which can be readily exchanged for a radioisotope. nih.gov
Table 2: Examples of Chemical Modifications on Flavonoid Scaffolds
| Modification Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Modify polarity and biological activity | mdpi.com |
| O-Acylation | Acyl chloride, Base | Modify polarity and biological activity | ekb.eg |
| Cyclization | Base (e.g., NaOH) | Create flavanone derivatives | researchgate.net |
| Radiolabeling | Tributylstannyl precursor, Radioiodine | Enable in vivo imaging | nih.gov |
| Introduction of Amine/Amide Groups | Various synthetic steps | Explore SAR for anticancer activity | nih.gov |
Molecular and Cellular Mechanisms of Action Preclinical Research Focus
Modulation of Enzyme Activities
Tyrosinase Inhibition Mechanisms
4'-O-methylxanthohumol has been identified as an inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. nih.govtandfonline.com This inhibitory action is crucial in the context of hyperpigmentation and has been a subject of scientific investigation.
Studies have shown that this compound effectively inhibits both the monophenolase and diphenolase activities of tyrosinase. nih.govtandfonline.com The half-maximal inhibitory concentration (IC50) for its effect on monophenolase activity has been reported to be 34.3 µM. tandfonline.com Kinetic analyses, utilizing Lineweaver-Burk and Dixon plots, have revealed that this compound acts as a competitive inhibitor. nih.govtandfonline.com This indicates that it likely binds to the active site of the tyrosinase enzyme, competing with the natural substrate, L-tyrosine.
The structural features of this compound, a prenylated chalcone (B49325), contribute to its inhibitory potential. The presence of a hydroxyl group at the C-4 position appears to be significant for tyrosinase inhibition. For instance, xanthohumol (B1683332), which possesses a hydroxyl group at this position, exhibits a lower IC50 value (15.4 µM) compared to this compound (34.3 µM), suggesting that the methylation of this hydroxyl group slightly reduces the inhibitory potency. tandfonline.com
Table 1: Tyrosinase Inhibition by this compound and Related Compounds
| Compound | Type | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) | Inhibition Type |
| This compound | Chalcone | 34.3 tandfonline.com | 27.1 - 117.4 nih.govtandfonline.com | Competitive nih.govtandfonline.com |
| Xanthohumol | Chalcone | 15.4 tandfonline.com | 27.1 - 117.4 nih.govtandfonline.com | Competitive nih.govtandfonline.com |
| Xanthohumol C | Chalcone | 15.4 - 58.4 nih.govtandfonline.com | 27.1 - 117.4 nih.govtandfonline.com | Competitive nih.govtandfonline.com |
| Flavokawain C | Chalcone | 60.2 tandfonline.com | 27.1 - 117.4 nih.govtandfonline.com | Competitive nih.govtandfonline.com |
| Xanthoumol B | Chalcone | 15.4 - 58.4 nih.govtandfonline.com | 27.1 - 117.4 nih.govtandfonline.com | Competitive nih.govtandfonline.com |
Data sourced from studies on flavonoids isolated from Humulus lupulus. nih.govtandfonline.com
Matrix Metalloproteinase (MMP) Expression and Activity Modulation (e.g., MMP-2, MMP-9, MT1-MMP)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). explorationpub.comfrontiersin.org Their activity is implicated in physiological processes like tissue remodeling and pathological conditions such as tumor invasion and metastasis. nih.govclinicsinoncology.com Key MMPs involved in cancer progression include MMP-2 (gelatinase A) and MMP-9 (gelatinase B), which degrade type IV collagen, a major component of the basement membrane. nih.govdovepress.com Membrane-type 1 MMP (MT1-MMP) is known to activate pro-MMP-2. nih.govmdpi.com
Preclinical studies have investigated the effects of xanthohumol and its derivatives on MMP expression and activity. In a study using HT-1080 human fibrosarcoma cells, xanthohumol and its derivatives, xanthohumol C and xanthohumol C MOM ether, were found to significantly inhibit serum-induced cell invasion and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-enhanced activity and expression of MMP-2 and MMP-9 in a concentration-dependent manner. koreascience.kr Furthermore, these compounds inhibited the TPA-enhanced expression of MT1-MMP. koreascience.kr While this study focused on xanthohumol and other derivatives, the structural similarity of this compound suggests potential for similar activity, though direct evidence is needed. The regulation of MMPs is also controlled by tissue inhibitors of metalloproteinases (TIMPs). nih.gov
Cellular Pathway Interventions
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating cellular responses to various stimuli, including stress, cytokines, and viral or bacterial antigens. wikipedia.orgnih.gov The canonical NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. genome.jpdovepress.com Dysregulation of the NF-κB pathway is linked to inflammatory diseases and cancer. wikipedia.org The activation of this pathway typically involves the phosphorylation and subsequent degradation of inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription. wikipedia.orgnih.gov
While direct studies on the effect of this compound on the NF-κB pathway are limited, research on the structurally related compound xanthohumol provides some insights. Xanthohumol has been shown to inhibit the production of inflammatory factors, a process often mediated by the NF-κB pathway. acs.org Given the structural similarities, it is plausible that this compound may also exert modulatory effects on this critical inflammatory pathway, although specific research is required to confirm this.
Signaling Pathways in Cell Proliferation and Apoptosis (e.g., Akt, AMPK, ERK, STAT3)
Several key signaling pathways are crucial in regulating cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. These include the Akt, AMP-activated protein kinase (AMPK), extracellular signal-regulated kinase (ERK), and signal transducer and activator of transcription 3 (STAT3) pathways.
Akt Pathway: The Akt signaling pathway is a critical regulator of cell survival. nih.gov
AMPK Pathway: AMPK is a cellular energy sensor that, when activated, can suppress cell proliferation. nih.govbosterbio.com
ERK Pathway: The ERK1/2 signaling pathway is involved in regulating cell proliferation and differentiation. nih.gov
STAT3 Pathway: STAT3 is a transcription factor that, when activated, promotes cell survival and proliferation. nih.gov
Studies on sorafenib, a multikinase inhibitor, have shown that it can induce apoptosis in neuroblastoma cells by inhibiting the activation of Akt, ERK1/2, and STAT3, and also by decreasing the phosphorylation of AMPK alpha. nih.gov While this research is not directly on this compound, it highlights the importance of these pathways as targets in cancer therapy. The potential for this compound to modulate these pathways remains an area for future investigation. The interplay between these pathways is complex; for instance, the PI3K/Akt and Ras/ERK signaling cascades can activate mTOR signaling. frontiersin.org Furthermore, SCAMP3 has been shown to regulate EGFR and modulate the Akt, ERK, and STAT3 signaling pathways in triple-negative breast cancer cells. mdpi.com
Influence on Cellular Processes
The molecular mechanisms of this compound translate into effects on various cellular processes. Its ability to inhibit tyrosinase directly impacts melanogenesis, the process of melanin production. nih.govtandfonline.com By competitively inhibiting this key enzyme, this compound can reduce melanin synthesis, which is relevant to conditions of hyperpigmentation.
The modulation of MMPs by related compounds suggests a potential role for this compound in processes involving extracellular matrix degradation, such as cell invasion and migration. koreascience.kr These processes are fundamental to tumor metastasis. nih.gov
Furthermore, the potential modulation of key signaling pathways like NF-κB, Akt, AMPK, and ERK by structurally similar compounds points towards a broader influence on fundamental cellular decisions, including inflammation, cell proliferation, and apoptosis. acs.orgnih.gov The regulation of these pathways is critical for maintaining cellular homeostasis, and their dysregulation is a common feature of many diseases, including cancer. nih.gov
Anti-proliferative Mechanisms in In Vitro Models
The chalcone this compound has demonstrated notable anti-proliferative activity across various cancer cell lines in preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest, which halts the division and proliferation of cancer cells. nih.govmdpi.comfrontiersin.org
Research has shown that this compound can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, in some cancer cell lines, it causes an arrest at the G2/M phase of the cell cycle. nih.govmdpi.com In other models, such as ovarian cancer cells, it has been observed to induce G0/G1 phase arrest. archivesofmedicalscience.com This phase-specific arrest is often accompanied by the modulation of key cell cycle regulatory proteins. One such protein is the Retinoblastoma protein (Rb), whose phosphorylation is reduced by treatment with chalcone derivatives, thereby increasing its tumor suppressor activity. mdpi.com Additionally, Proliferating Cell Nuclear Antigen (PCNA), a critical factor in DNA replication and repair, is another target. mdpi.com By interfering with these crucial cell cycle checkpoints and proteins, this compound effectively inhibits the uncontrolled proliferation characteristic of cancer cells. nih.govmdpi.com
Table 1: Effects of this compound on Cell Cycle in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| OSSC PE/CA-PJ41 | Oral Squamous Cell Carcinoma | Dose-dependent | G2/M cell cycle arrest | nih.gov |
| SKOV3 | Ovarian Cancer | 25 µM (IC50) | G0/G1 cell cycle arrest | archivesofmedicalscience.com |
| A2780 and A2780cis | Ovarian Cancer | IC50 | G2/M phase cell cycle arrest | mdpi.com |
| HepG2 and Huh7 | Hepatocellular Carcinoma | Not specified | Cell cycle arrest | mdpi.com |
Apoptosis Induction in Cell Lines
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through both intrinsic and extrinsic pathways. nih.govmdpi.com This process is a key mechanism for its anti-cancer effects. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is a major target. Treatment with this compound and related compounds has been observed to disrupt the mitochondrial membrane potential. This disruption leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event triggers a cascade of caspase activation, including the activation of caspase-9 and the executioner caspase-3. nih.govnih.gov
Furthermore, the expression of Bcl-2 family proteins, which are critical regulators of apoptosis, is modulated by this compound. mdpi.com Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio further promotes apoptosis. nih.gov The extrinsic pathway can also be activated, as evidenced by the activation of caspase-8. nih.govnih.gov Ultimately, the activation of these caspase cascades leads to the cleavage of substrates like poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. nih.gov
Table 2: Apoptotic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| OSSC PE/CA-PJ41 | Oral Squamous Cell Carcinoma | Downregulation of Bax, Upregulation of Bcl-2, Disruption of mitochondrial membrane potential | nih.gov |
| RPMI8226 | Multiple Myeloma | Altered p53, Bax, and Bcl-2 expression, Cleavage of procaspase 8 and 9, Elevated caspase-3 activity | nih.gov |
| Prostate Cancer Cells | Prostate Cancer | Cleavage of PARP-1, Activation of procaspases -3, -8, and -9, Mitochondrial depolarization, Release of cytochrome c | nih.gov |
| C6 Glioma Cells | Glioma | Enhanced activation of caspase-3 and caspase-9, Decreased protein level of Bcl-2 | nih.gov |
Cell Migration Inhibition
The ability of cancer cells to migrate is a critical step in tumor invasion and metastasis. nih.gov Preclinical studies have demonstrated that this compound and its derivatives can inhibit the migration of cancer cells. researchgate.netsigmaaldrich.com
In vitro assays, such as the wound healing assay and the transwell migration assay, are commonly used to evaluate cell migration. nih.govnih.govthermofisher.com In the wound healing assay, a "scratch" is made in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is measured over time. The transwell migration assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant through a porous membrane. sigmaaldrich.comnih.govthermofisher.com
Studies utilizing these methods have shown that compounds like xanthohumol and its derivatives can significantly inhibit the migration of cancer cells, such as HT-1080 human fibrosarcoma cells. biomolther.org This inhibition of cell migration is a key aspect of the anti-metastatic potential of these compounds. biomolther.org
Table 3: Inhibition of Cancer Cell Migration by Xanthohumol and its Derivatives
| Cell Line | Cancer Type | Assay Used | Findings | Reference |
|---|---|---|---|---|
| HT-1080 | Human Fibrosarcoma | Transwell invasion assay | Significant inhibition of serum-induced cell invasion | biomolther.org |
| SKOV3 | Ovarian Cancer | Wound healing assay | Dose-dependent inhibition of cell migration | archivesofmedicalscience.com |
Angiogenesis Modulation (e.g., VEGF-induced suppression)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. biomolther.org The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of this process. frontiersin.org this compound and related compounds have been shown to modulate angiogenesis, in part by suppressing VEGF-induced effects. biomolther.orgmdpi.com
Studies have shown that these compounds can inhibit the proliferation, migration, and tube formation of endothelial cells, which are key steps in angiogenesis. amegroups.org For example, in a chick chorioallantoic membrane (CAM) assay, derivatives of xanthohumol dose-dependently suppressed VEGF-induced angiogenesis. biomolther.org This anti-angiogenic activity is linked to the inhibition of the VEGF receptor 2 (VEGFR2), a key receptor in the VEGF signaling pathway. amegroups.org By interfering with VEGF/VEGFR2 signaling, these compounds can effectively suppress the formation of new blood vessels, thereby limiting tumor growth and spread. mdpi.com
Table 4: Anti-Angiogenic Effects of Xanthohumol Derivatives
| Model System | Key Findings | Reference |
|---|---|---|
| Chick Chorioallantoic Membrane (CAM) Assay | Dose-dependent suppression of VEGF-induced angiogenesis | biomolther.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced proliferation, migration, and tube formation | amegroups.org |
| Mouse Matrigel Plug Assay | Marked reduction of VEGF-triggered neovascularization | amegroups.org |
Nitric Oxide (NO) Production Inhibition
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and can contribute to the pathogenesis of various diseases. japsonline.com this compound and its parent compound, xanthohumol, have been shown to inhibit the production of NO in activated macrophages. oregonstate.edu
This inhibitory effect is achieved through the suppression of iNOS expression. mdpi.com Macrophages, when stimulated with agents like lipopolysaccharide (LPS), upregulate iNOS, leading to a surge in NO production. japsonline.com Xanthohumol and its derivatives can counteract this effect, thereby reducing the inflammatory response. oregonstate.edumdpi.com The inhibition of NO production is a key component of the anti-inflammatory properties of these compounds.
Table 5: Inhibition of Nitric Oxide Production by Xanthohumol and its Derivatives
| Cell Type | Stimulant | Compound(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Macrophages | Lipopolysaccharide (LPS) | Xanthohumol and its derivatives | Inhibition of iNOS-mediated nitric oxide formation | oregonstate.edu |
| RAW 264.7 Cells | Lipopolysaccharide (LPS) | GS12021 (a 4-O-methylhonokiol analog) | Inhibition of iNOS expression | plos.org |
Antioxidant Mechanisms at the Cellular Level
This compound exhibits antioxidant properties at the cellular level through various mechanisms, primarily by activating the Nrf2-antioxidant response element (ARE) signaling pathway. wikipathways.orgnih.gov This pathway is a major cellular defense mechanism against oxidative stress. nih.gov
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. wikipathways.org Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. wikipathways.orgnih.gov In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, stimulating their transcription. wikipathways.org These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). wikipathways.org
Table 6: Cellular Antioxidant Mechanisms of Nrf2 Activation
| Pathway Component | Function | Effect of Activation |
|---|---|---|
| Nrf2 (Nuclear factor erythroid 2–related factor 2) | Transcription factor | Translocates to the nucleus to activate antioxidant genes wikipathways.orgnih.gov |
| Keap1 (Kelch-like ECH-associated protein 1) | Cytoplasmic repressor of Nrf2 | Releases Nrf2 upon oxidative stress wikipathways.org |
| ARE (Antioxidant Response Element) | DNA sequence in promoter of target genes | Binding of Nrf2 initiates transcription of antioxidant enzymes wikipathways.org |
| HO-1, NQO1, GSTs | Antioxidant and detoxification enzymes | Increased expression leads to enhanced cellular antioxidant capacity wikipathways.org |
Anti-inflammatory Mechanisms at the Cellular Level
The anti-inflammatory effects of this compound are mediated through the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govwikipedia.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govnih.gov
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. wikipedia.org Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. nih.gov This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. wikipedia.org
4'-O-methylhonokiol, a related compound, has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα. plos.orgoatext.com By blocking the NF-κB signaling pathway, these compounds can effectively suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). plos.orgnih.govobgynkey.com This inhibition of NF-κB is a central mechanism underlying the anti-inflammatory properties of this compound. sigmaaldrich.comnih.gov
Table 7: Inhibition of NF-κB Signaling by 4'-O-methylhonokiol Analogs
| Cell Line | Stimulant | Compound | Key Mechanism | Reference |
|---|---|---|---|---|
| RAW 264.7 | Lipopolysaccharide (LPS) | GS12021 | Inhibition of NF-κB/p65 phosphorylation | plos.org |
| 293T cells | Tumor Necrosis Factor-α (TNF-α) | NF-kB Activation Inhibitor IV | Inhibition of TNF-α-stimulated NF-κB reporter activity | sigmaaldrich.com |
Structure Activity Relationship Sar Studies
Methodologies for SAR Elucidation
To decipher the complex relationship between the structure of 4'-O-methylxanthohumol and its biological functions, researchers employ a variety of computational and experimental techniques.
Quantitative Structure-Activity Relationships (QSAR) QSAR models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org These models mathematically describe the relationship between a set of predictor variables (physicochemical properties or molecular descriptors) and the response variable (biological activity). wikipedia.org For chalcones and related flavonoids, QSAR studies help in predicting the activity of new, untested compounds, thereby streamlining the drug discovery process. nih.govjocpr.com By analyzing properties like lipophilicity, electronic effects, and steric parameters, QSAR can identify the key structural features that govern the biological actions of these molecules. jocpr.com The reliability of QSAR models is assessed through rigorous internal and external validation procedures to ensure their predictive power. jocpr.comfarmaciajournal.com
Computational Docking Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific protein target, such as an enzyme or receptor. jddtonline.infojscimedcentral.com This method calculates a docking score and binding energy, which indicate the strength and stability of the interaction. jddtonline.infojscimedcentral.com By simulating the binding process at an atomic level, docking helps to visualize how the ligand fits into the active site of the target protein and which interactions (e.g., hydrogen bonds, van der Waals forces) are crucial for binding. jscimedcentral.comgalaxyproject.org While traditional docking often treats the protein target as rigid, more advanced methods are incorporating receptor flexibility to improve accuracy. mdpi.com This tool is invaluable for screening large libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. jscimedcentral.comnih.gov
Identification of Pharmacophoric Features
A pharmacophore is the specific ensemble of steric and electronic features in a molecule that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. slideshare.netekb.eg For this compound and related prenylflavonoids, several key features have been identified as crucial for their activity.
The fundamental chalcone (B49325) scaffold, with its two aromatic rings (A and B) joined by an α,β-unsaturated carbonyl system, forms the basic framework. jocpr.comnih.gov Specific features that modulate activity include:
Hydrogen Bond Donors/Acceptors: Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic rings act as hydrogen bond donors and acceptors, which are critical for binding to target proteins. frontiersin.orgresearchgate.net
Hydrophobic Regions: The lipophilic prenyl side chain represents a significant hydrophobic feature that can influence membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov
Aromatic Rings: These provide platforms for π-π stacking interactions with aromatic amino acid residues in the binding site of a protein.
The precise arrangement of these features determines the molecule's ability to bind to its biological target effectively.
Impact of Specific Substituents and Structural Motifs on Activity
The biological activity of this compound is significantly influenced by its unique substitution pattern, particularly the prenyl group and the hydroxylation/methoxylation of its aromatic rings.
Prenyl Side Chain The C-prenyl group on the A-ring is a hallmark of xanthohumol (B1683332) and its derivatives, including this compound. Prenylation often enhances the biological activity of flavonoids by increasing their lipophilicity, which can improve their interaction with cell membranes and biological targets. nih.gov However, this modification can sometimes decrease bioavailability compared to non-prenylated counterparts. nih.gov Studies comparing prenylated chalcones with their non-prenylated analogs have shown that the prenyl group can have a significant influence on cytotoxicity. ebi.ac.uk For instance, the presence of the prenyl side chain at the C-3' position was found to be important for the cytotoxic activity of certain dihydroxylated chalcone derivatives against HeLa cells. ebi.ac.uk
Hydroxylation and Methoxylation Pattern The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on both the A and B rings are critical determinants of activity. utm.my The hydroxylation pattern on the A-ring of prenylated chalcones has been shown to influence their cytotoxic activity. jocpr.compharmatutor.org Research indicates that the specific arrangement of these groups affects antioxidant potential and other biological effects. jocpr.comnih.gov For example, in some studies on flavonoids, 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring were identified as important for anti-MRSA activity. nih.gov The methylation of a hydroxyl group, as seen in the 4'-O-methoxy group of this compound, alters the molecule's polarity and hydrogen-bonding capability, which in turn modifies its biological profile compared to its non-methylated parent compound, xanthohumol.
Comparative SAR with Related Chalcones and Flavonoids
Comparing the structure and activity of this compound with other chalcones and flavonoids provides valuable insights into the roles of different structural features.
Studies on various chalcones have revealed that substitutions on the aromatic rings significantly modulate activity. For example, the presence of electron-withdrawing groups on the chalcone moiety has been shown to increase anti-inflammatory activity. jocpr.compharmatutor.org In terms of cytotoxic activity against HeLa cancer cells, certain non-natural prenylated chalcones and metabolites of xanthohumol have demonstrated greater potency than xanthohumol itself. jocpr.comebi.ac.uk This suggests that subtle changes to the hydroxylation pattern can lead to more active compounds. ebi.ac.ukpharmatutor.org
When compared to flavonoids, which possess a heterocyclic C ring, chalcones (including this compound) are more flexible. The α,β-unsaturated ketone moiety in chalcones is considered a key functional group for many of their biological activities, including higher bioactivity observed in some prenylchalcones compared to their isomeric prenylflavanones. researchgate.net The conversion of a chalcone to its corresponding flavanone (B1672756), such as the isomerization of xanthohumol to isoxanthohumol, leads to a significant change in the three-dimensional structure and, consequently, the biological activity profile. ishs.org
Table 1: Comparative Cytotoxic Activity of Xanthohumol and Related Chalcones against HeLa Cells
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Xanthohumol | 9.4 ± 1.4 | ebi.ac.uk |
| 3-Hydroxyxanthohumol | 2.5 ± 0.5 | ebi.ac.uk |
| 2',3,4',5-Tetrahydroxy-6'-methoxy-3'-prenylchalcone | 3.2 ± 0.4 | ebi.ac.uk |
| Helichrysetin (non-prenylated analog of Xanthohumol) | 5.2 ± 0.8 | ebi.ac.uk |
| 3-Hydroxyhelichrysetin (non-prenylated analog of 3-Hydroxyxanthohumol) | 14.8 ± 2.1 | ebi.ac.uk |
Advanced Preclinical Research Methodologies and Analytical Characterization
In Vitro Model Systems for Mechanistic Studies
In vitro models are indispensable tools for the preliminary assessment of a compound's biological activity in a controlled environment.
Two-dimensional cell cultures, where cells are grown in a single layer on a flat surface, represent a foundational method for investigating the effects of compounds like 4'-O-methylxanthohumol. These models are used to study a variety of cellular processes. While specific research extensively detailing the effects of this compound across all the listed cell lines is not broadly available, these cell lines are standard models for specific types of research.
HT-1080: This human fibrosarcoma cell line is derived from connective tissue and is characterized by its aggressive phenotype. altogenlabs.com It is frequently used in cancer research to study tumor invasion, metastasis, and the degradation of the extracellular matrix. altogenlabs.com
HepG2: A human liver cancer cell line, HepG2 is widely used in toxicology and cancer research. nih.govnih.gov These cells are a suitable in vitro model for studying the effects of compounds on liver cells. nih.gov
MCF-7: This is one of the most commonly used breast cancer cell lines in research. nih.govjapsonline.com As an estrogen receptor (ER)-positive cell line, it is a critical model for studying hormone-responsive breast cancers. japsonline.com
HeLa: An immortal cell line derived from cervical cancer cells, HeLa is one of the oldest and most commonly used human cell lines in scientific research.
RAW 264.7: This macrophage-like cell line, derived from mice, is a standard model for studying inflammation and the immune response.
Table 1: Common 2D Cell Culture Models and Their Research Applications
| Cell Line | Organism | Tissue of Origin | Primary Research Area |
|---|---|---|---|
| HT-1080 | Human | Connective Tissue (Fibrosarcoma) | Cancer invasion and metastasis altogenlabs.com |
| HepG2 | Human | Liver (Hepatocellular Carcinoma) | Toxicology, liver cancer research nih.govnih.gov |
| MCF-7 | Human | Breast (Adenocarcinoma) | Hormone-responsive breast cancer nih.govjapsonline.com |
| HeLa | Human | Cervix (Adenocarcinoma) | General cell biology, virology, cancer |
| RAW 264.7 | Mouse | Macrophage | Immunology, inflammation |
To better mimic the complex environment of living tissues, researchers are increasingly turning to 3D cell culture models. sigmaaldrich.comfrontiersin.org Unlike 2D models, 3D cultures allow cells to interact with each other and the extracellular matrix in a more physiologically relevant manner. sigmaaldrich.com
Spheroids: These are simple 3D aggregates of cells, often formed from cancer cell lines, that float in culture. frontiersin.orgmdpi.com They are valuable for studying tumor biology and for drug screening. mdpi.com
Organoids: Organoids are more complex 3D structures derived from stem cells that can self-organize and differentiate to form miniature, simplified versions of organs. sigmaaldrich.commdpi.com They can be generated from primary patient tissues, creating patient-derived organoids (PDOs) that faithfully replicate a tumor's unique features. nih.gov These models are revolutionizing disease modeling, drug discovery, and personalized medicine. nih.govnih.gov However, a key limitation of current organoid models is the lack of vasculature. nih.gov While the application of these advanced models specifically to this compound is not yet widely documented, they represent a significant future direction for preclinical research.
Cell-free assays are conducted without living cells, using purified cellular components to study specific biochemical reactions. frontiersin.org These systems provide an open environment where metabolic pathways can be constructed and optimized by adding specific enzymes and substrates. frontiersin.org This approach is particularly useful for producing compounds that might be toxic to host cells or for studying isolated enzymatic processes. frontiersin.org For instance, cell-free assays like the Thioflavin T (ThT) assay can be used to monitor the aggregation of proteins, such as the Aβ1-42 peptide implicated in Alzheimer's disease, and to screen for inhibitory compounds. acs.org Such systems allow for the rapid synthesis and screening of various products, making them powerful tools in drug discovery and metabolic engineering. nih.gov
Analytical Techniques for Quantitative and Qualitative Research
Precise analytical methods are crucial for the identification, characterization, and quantification of this compound in various samples.
Spectroscopy is used to determine the structure and properties of molecules based on their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the detailed molecular structure of a compound. nih.gov It provides information on the chemical environment of individual atoms (chemical shift) and their connectivity through scalar coupling. nih.govchemistrysteps.com The PubChem database provides spectral data for this compound, including ¹³C NMR spectra. nih.gov
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition with high accuracy. genedata.comnih.gov When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can provide structural information. researchgate.net For this compound, the molecular weight is 368.4 g/mol , and its molecular formula is C22H24O5. nih.gov In multiple reaction monitoring mode, a specific transition (m/z 369.2 to 193.0) can be used for its detection. usda.gov
Table 2: Key Identification Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one | nih.gov |
| Molecular Formula | C22H24O5 | nih.gov |
| Molecular Weight | 368.4 g/mol | nih.gov |
| Mass Spectrometry Transition (MRM) | m/z 369.2 → 193.0 | usda.gov |
Chromatography is used to separate complex mixtures into their individual components.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective technique used for the quantitative analysis of compounds in complex matrices like plant extracts. researchgate.netnih.gov HPLC separates the compounds, which are then identified and quantified by the mass spectrometer. researchgate.net Methods have been developed using HPLC-MS/MS to detect and quantify this compound in hop extracts. usda.govnih.gov For example, a separation might be achieved on a reverse-phase column using a gradient of acetonitrile (B52724) in formic acid. usda.gov
Gas Chromatography (GC): GC is another powerful separation technique, typically used for volatile and thermally stable compounds. chromatographyonline.com For non-volatile compounds, a derivatization step may be required to increase volatility. jfda-online.com GC is often coupled with a mass spectrometer (GC-MS) for identification. nih.govchromatographyonline.com The PubChem database indicates the availability of GC-MS data for this compound. nih.gov
Validation of Analytical Procedures in Research Context
The accurate quantification and characterization of this compound in various matrices necessitate the development and validation of robust analytical methods. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a commonly employed technique. unife.itresearchgate.netunina.itnih.gov The validation of these methods is performed in accordance with established guidelines to ensure their reliability. researchgate.netpharmanueva.com
Key validation parameters include linearity, precision, accuracy, selectivity, and robustness. researchgate.netnih.govnih.gov Linearity is established by analyzing a series of standard solutions across a defined concentration range, with the correlation coefficient (r) ideally being close to 0.999. researchgate.net Precision, which reflects the closeness of repeated measurements, is assessed at both intra-day and inter-day levels, with a relative standard deviation (RSD) of less than or equal to 5% being a typical acceptance criterion. researchgate.netnih.gov Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. researchgate.net Selectivity ensures that the analytical method can distinguish the target analyte from other components in the sample. nih.gov Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as the pH of the mobile phase. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the analysis of this compound and its metabolites, especially in complex biological samples. pharmanueva.comnih.gov The validation of LC-MS/MS methods follows similar principles to HPLC-DAD, ensuring reliable quantification at lower detection limits. nih.govut.ee
Table 1: Typical Validation Parameters for HPLC-DAD Methods
| Parameter | Acceptance Criteria | Purpose |
| Linearity (r) | ≥ 0.99 | Demonstrates a proportional relationship between detector response and analyte concentration. |
| Precision (RSD) | ≤ 5% | Ensures the reproducibility of the method. |
| Accuracy (Recovery) | Typically 80-120% | Confirms the closeness of the measured value to the true value. |
| Selectivity | No interfering peaks at the analyte's retention time | Guarantees that the signal is from the analyte of interest. |
| Robustness | Consistent results with minor parameter changes | Shows the method's reliability under varied conditions. |
Computational and In Silico Approaches
Computational methods are increasingly integral to modern drug discovery and the characterization of bioactive compounds like this compound. jmir.org These in silico techniques provide valuable insights into molecular interactions and predictive biological activities.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. jmir.orgtanaffosjournal.ir This method is instrumental in understanding the potential mechanisms of action of this compound by simulating its interaction with various biological targets. europeanreview.orgnih.gov
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. f1000research.com Software such as AutoDock Vina is then used to perform the docking calculations, which generate various possible binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol. jmir.orgeuropeanreview.org A lower binding energy indicates a more stable and favorable interaction. unair.ac.id The analysis of the docking results reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. dovepress.com These simulations can guide the design of new derivatives with potentially enhanced activity. asiapharmaceutics.info
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is employed to forecast the biological activity of compounds based on their chemical structure. nih.govnih.gov These models are built using datasets of compounds with known activities and can be used to screen virtual libraries of molecules for potential hits. arxiv.org
For this compound, predictive models can be used to estimate a wide range of properties, including its potential therapeutic effects and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. f1000research.comdovepress.com Web-based tools and specialized software can predict properties like solubility, hepatotoxicity, and potential interactions with metabolic enzymes. dovepress.combiotechnologia-journal.org These predictive models are valuable for prioritizing compounds for further experimental testing and for understanding the structural features that contribute to their biological activity. arxiv.orgmdpi.com The reliability of these models is continually improving with the integration of machine learning and larger datasets. nih.govnih.gov
In Vivo Model Methodologies for Mechanism Elucidation
In vivo models are indispensable for studying the biological effects of this compound in a living system, providing insights that cannot be obtained from in vitro or in silico studies alone.
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis, the formation of new blood vessels. nih.govnih.govrjme.ro This assay is relatively simple, cost-effective, and allows for the screening of a large number of compounds. nih.govscielo.br The CAM is a highly vascularized membrane in the developing chick embryo that is responsive to both pro- and anti-angiogenic stimuli. ehu.eus
In the context of this compound, the CAM assay can be used to evaluate its potential anti-angiogenic properties. biomolther.org The basic procedure involves applying the test compound to the CAM of a developing chick embryo and observing the effects on blood vessel growth over a period of several days. thermofisher.comturkjps.org The anti-angiogenic effect can be quantified by measuring various parameters, including the number and length of blood vessels, the size of the avascular zone, and changes in vessel density. ehu.euswaocp.orgijbcp.com Studies have shown that certain derivatives of xanthohumol (B1683332) can suppress vascular endothelial growth factor (VEGF)-induced angiogenesis in the CAM assay in a dose-dependent manner. biomolther.org
Animal models, such as rats and mice, are crucial for investigating the metabolic fate of this compound in a whole-organism context. oregonstate.edunih.govusamv.ro These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. mdpi.com
To study the metabolic pathways, the compound is administered to the animal model, and biological samples like plasma, urine, and feces are collected over time. bioivt.comnih.gov Advanced analytical techniques, particularly LC-MS/MS, are then used to identify and quantify the parent compound and its metabolites in these samples. bioivt.comnih.gov These studies can reveal the major biotransformation reactions that this compound undergoes, such as hydroxylation, glucuronidation, and sulfation. mdpi.comresearchgate.net Understanding the metabolic pathways is critical for assessing the bioavailability and potential biological activity of the metabolites. oregonstate.edufrontiersin.org Genetically modified animal models, such as those with specific gene "knockouts," can also be used to investigate the role of particular enzymes in the metabolism of the compound. nih.govfrontiersin.orgmdpi.com
Future Research Trajectories for 4 O Methylxanthohumol
Elucidation of Novel Molecular Targets
Future research on 4'-O-methylxanthohumol is poised to uncover a wider array of its molecular interactions within the human body. While some research points to its role as a tyrosinase inhibitor, which is involved in melanin (B1238610) production, the full spectrum of its targets remains largely unexplored. ebi.ac.uknih.gov Identifying novel molecular targets is crucial for understanding the complete mechanistic profile of this compound and unlocking its full therapeutic potential.
A key area of investigation will be the identification of specific proteins, enzymes, and receptors that this compound interacts with. This could involve a variety of modern research techniques. For instance, affinity chromatography-mass spectrometry can be employed to isolate and identify proteins that bind to this compound from complex cellular mixtures. Additionally, computational modeling and docking studies can predict potential binding sites on various proteins, which can then be validated through in vitro binding assays.
Furthermore, exploring its effects on signaling pathways beyond those currently known is a priority. Techniques such as phosphoproteomics can reveal changes in protein phosphorylation patterns within cells upon treatment with this compound, providing insights into the signaling cascades it modulates. The identification of novel targets will be instrumental in guiding future drug development efforts and could reveal new therapeutic applications for this promising natural compound. nih.gov
Exploration of Uncharted Biological Pathways
Beyond its known effects, the exploration of uncharted biological pathways influenced by this compound is a critical frontier. Current knowledge suggests its involvement in pathways related to pigmentation. ebi.ac.uknih.gov However, its structural similarity to other prenylated chalcones with diverse biological activities, such as anti-inflammatory and antioxidant effects, suggests that this compound may also modulate a broader range of cellular processes. scispace.com
Future research should aim to systematically map the biological pathways affected by this compound. A promising approach is the use of "omics" technologies, such as transcriptomics and metabolomics. Transcriptomic analysis can identify changes in gene expression in response to this compound, revealing the cellular pathways that are activated or inhibited. Metabolomics can provide a snapshot of the metabolic changes induced by the compound, offering clues about its impact on cellular energy production, lipid metabolism, and other vital processes.
Investigating its potential role in pathways related to inflammation, cellular stress responses, and apoptosis could be particularly fruitful. For example, studies could examine its effect on the activation of key inflammatory mediators or its ability to protect cells from oxidative damage. Uncovering these uncharted pathways will provide a more holistic understanding of the biological effects of this compound and may open up new avenues for its application in treating a variety of conditions. nih.gov
Development of Advanced In Vitro and Ex Vivo Research Models
To gain deeper insights into the biological activities of this compound, the development and utilization of more sophisticated research models are essential. While traditional 2D cell cultures have been valuable, they often fail to replicate the complex microenvironment of human tissues. crownbio.com Advanced in vitro and ex vivo models can provide a more physiologically relevant context for studying the effects of this compound.
Advanced In Vitro Models:
3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, more accurately mimic the structure and function of tissues. researchgate.netnih.gov For instance, liver organoids could be used to study the metabolism of this compound and its potential effects on liver function in a human-relevant system. researchgate.net
Gut-on-a-Chip Models: These microfluidic devices can simulate the dynamic environment of the human gut, allowing for the investigation of the absorption, metabolism, and effects of this compound on intestinal cells and the gut microbiome. nih.gov
Ex Vivo Models:
Tissue Explants: The use of fresh tissue slices, for example from skin or tumors, allows for the study of the compound's effects in the context of a multi-cellular, native tissue architecture. crownbio.comcsic.es This can provide valuable information on tissue penetration and cell-type-specific responses.
These advanced models will enable more accurate predictions of the in vivo efficacy and potential toxicity of this compound, bridging the gap between preclinical research and clinical applications. nih.gov
Innovative Synthetic Approaches and Derivative Exploration
The future of this compound research also lies in the development of novel and efficient synthetic strategies and the exploration of its derivatives. While it can be isolated from natural sources like Humulus lupulus (hops), chemical synthesis offers the potential for greater yield, purity, and the creation of novel analogs with improved properties. ebi.ac.ukscispace.com
Innovative Synthetic Approaches:
Efficient Total Synthesis: Researchers are continuously working on more concise and efficient total syntheses of this compound. scispace.com Key strategies that have been explored include the Claisen-Schmidt condensation to construct the chalcone (B49325) backbone and various methods for introducing the prenyl group. acs.orgutm.my Future work may focus on developing greener and more scalable synthetic routes. researchgate.net
Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis is a growing field. Biocatalytic approaches could offer a more environmentally friendly and stereoselective way to produce this compound and its derivatives.
Derivative Exploration:
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with modifications to the core structure of this compound, researchers can systematically investigate how different functional groups influence its biological activity. nih.gov For example, altering the substitution pattern on the aromatic rings or modifying the prenyl side chain could lead to compounds with enhanced potency or selectivity for specific molecular targets. nih.gov
Macrocyclic Derivatives: The synthesis of macrocyclic derivatives, where the chalcone structure is incorporated into a larger ring system, represents an intriguing avenue for exploration. nih.gov Macrocyclization can significantly alter the conformational properties of a molecule, potentially leading to improved biological activity and pharmacokinetic properties.
Q & A
Q. What validated analytical methods are recommended for quantifying 4'-O-methylxanthohumol in plant extracts?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or diode array detection (HPLC-DAD) is widely used. For example, Stevens et al. (2000) optimized a reverse-phase C18 column with a gradient elution system (methanol/water with 0.1% formic acid) to separate and quantify this compound in Humulus lupulus extracts. Calibration curves using xanthohumol as an internal standard showed linearity (R² > 0.99) in the range of 0.1–50 µg/mL .
Q. How does this compound differ structurally from xanthohumol, and what implications does this have for bioactivity?
this compound is a methylated derivative of xanthohumol, where a methoxy group replaces the hydroxyl group at the 4' position of the B-ring. This modification enhances lipophilicity, potentially improving membrane permeability. NMR and HRESIMS analyses confirm the structure, with key differences in aromatic proton shifts (e.g., δ 3.85 ppm for the methoxy group) . Methylation may reduce antioxidant capacity but increase metabolic stability in vivo .
Q. What are the primary plant sources of this compound, and how does its distribution vary taxonomically?
It is predominantly found in Humulus lupulus (hops), particularly in female inflorescences. Studies on North American hop cultivars (e.g., Cascade) revealed significant variability, with concentrations ranging from 0.02% to 0.15% dry weight. European varieties generally exhibit lower levels, suggesting genetic or environmental influences .
Q. What extraction protocols maximize yield while preserving this compound integrity?
Supercritical CO₂ extraction (40°C, 250 bar) or ethanol/water (70:30 v/v) Soxhlet extraction are effective. Avoid prolonged exposure to high temperatures (>60°C) or alkaline conditions, which promote degradation. Post-extraction, silica gel chromatography effectively isolates this compound from co-eluting flavonoids .
Advanced Research Questions
Q. How can conflicting data on this compound’s antimicrobial efficacy be resolved?
Discrepancies in MIC values (e.g., 8–64 µg/mL against Staphylococcus aureus) may arise from differences in bacterial strain susceptibility or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include controls for compound stability during incubation .
Q. What experimental strategies elucidate the biosynthetic pathway of this compound in Humulus lupulus?
Combine transcriptomic analysis of hop glandular trichomes with heterologous expression of candidate genes (e.g., O-methyltransferases). Isotopic labeling (¹³C-glucose) can trace precursor incorporation, while CRISPR-Cas9 knockout studies validate enzyme function .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
In vitro assays with human liver microsomes reveal competitive inhibition of CYP3A4 (Ki = 12 µM). Use LC-MS/MS to monitor metabolite formation (e.g., 7-hydroxywarfarin) and molecular docking to predict binding interactions. Consider synergistic effects with other hop prenylflavonoids .
Q. What in vivo models are appropriate for evaluating this compound’s anti-inflammatory effects?
Use LPS-induced murine macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA. For translational relevance, employ a DSS-induced colitis model in C57BL/6 mice, administering 10–50 mg/kg/day orally. Include pharmacokinetic analysis to correlate plasma levels with efficacy .
Q. How can metabolomic approaches identify novel this compound derivatives in complex matrices?
Untargeted LC-HRMS with positive/negative ionization modes detects methylated or glucuronidated derivatives. Apply molecular networking (GNPS platform) to cluster analogs based on MS/MS fragmentation patterns. Isolate candidates using preparative HPLC and confirm structures via 2D-NMR .
Q. What computational methods predict this compound’s protein targets and mechanism of action?
Perform pharmacophore modeling (e.g., Schrödinger Phase) against kinase or GPCR libraries. Molecular dynamics simulations (AMBER) assess binding stability to prioritized targets like AKT1 or PPARγ. Validate predictions with surface plasmon resonance (SPR) binding assays .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
